3-(Methyl(pyridin-4-yl)amino)propanoic acid

Physicochemical profiling LogP Medicinal chemistry

3-(Methyl(pyridin-4-yl)amino)propanoic acid (synonym: β-Alanine, N-methyl-N-4-pyridinyl-) is a non‑proteinogenic β‑amino acid derivative featuring a pyridin‑4‑yl substituent and an N‑methyl group on the β‑alanine backbone. With a molecular formula C₉H₁₂N₂O₂, a molecular weight of 180.20 g/mol, a calculated LogP of 0.99, and a polar surface area (PSA) of 53.43 Ų, it occupies a distinct physicochemical space among pyridine‑containing amino acid building blocks.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B7860062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl(pyridin-4-yl)amino)propanoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN(CCC(=O)O)C1=CC=NC=C1
InChIInChI=1S/C9H12N2O2/c1-11(7-4-9(12)13)8-2-5-10-6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)
InChIKeyVMRJOYCQTCCSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methyl(pyridin-4-yl)amino)propanoic acid (CAS 80028-35-9) – Core Chemical Identity & Procurement Specifications


3-(Methyl(pyridin-4-yl)amino)propanoic acid (synonym: β-Alanine, N-methyl-N-4-pyridinyl-) is a non‑proteinogenic β‑amino acid derivative featuring a pyridin‑4‑yl substituent and an N‑methyl group on the β‑alanine backbone . With a molecular formula C₉H₁₂N₂O₂, a molecular weight of 180.20 g/mol, a calculated LogP of 0.99, and a polar surface area (PSA) of 53.43 Ų, it occupies a distinct physicochemical space among pyridine‑containing amino acid building blocks . The compound is commercially available at purities of ≥ 95 % or ≥ 97 % and serves as a versatile intermediate in medicinal chemistry programmes targeting integrin and glucagon receptors [1][2].

Why Generic β-Alanine or Simple Pyridine Analogs Cannot Replace 3-(Methyl(pyridin-4-yl)amino)propanoic acid in Research & Development


Simple in‑class substitution is not feasible because the N‑methyl‑N‑(pyridin‑4‑yl) motif confers a unique combination of moderate lipophilicity (LogP 0.99 ), hydrogen‑bond acceptor capacity, and a permanently available tertiary amine that cannot be reproduced by either the secondary amine analog 3‑(pyridin‑4‑ylamino)propanoic acid (LogP ~0.3 [1]) or the purely aliphatic N‑methyl‑β‑alanine (LogP ~−2.5 [2]). These differences directly impact membrane permeability, metabolic stability, and receptor‑ligand complementarity, as demonstrated in glucagon receptor antagonist SAR where the pyridyl‑N‑methyl‑β‑alanine scaffold was critical for achieving nanomolar potency [3].

3-(Methyl(pyridin-4-yl)amino)propanoic acid – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over the Des‑Methyl Analog

The N‑methyl group on 3‑(methyl(pyridin‑4‑yl)amino)propanoic acid raises its calculated LogP to 0.99 , compared with an estimated LogP of approximately 0.3 for the des‑methyl analog 3‑(pyridin‑4‑ylamino)propanoic acid [1]. This 0.7‑unit increase in lipophilicity enhances passive membrane permeability and is consistent with the observation that N‑methylation of β‑alanine‑pyridine conjugates is required for achieving nanomolar binding affinity at the human glucagon receptor (IC₅₀ values < 20 nM for optimized N‑methyl‑containing series) [2].

Physicochemical profiling LogP Medicinal chemistry

Topological Polar Surface Area (TPSA) Compatibility with CNS Drug‑Like Space

The target compound exhibits a TPSA of 53.43 Ų , which falls within the widely accepted CNS‑penetrant range (TPSA < 70 Ų). In contrast, the carboxylic acid‑only analog 3‑(pyridin‑4‑yl)propanoic acid (TPSA ≈ 50 Ų) lacks the tertiary amine required for key hydrogen‑bond interactions with aspartate or glutamate residues in receptor binding pockets [1]. The presence of both the pyridine nitrogen and the N‑methyl tertiary amine in the target compound provides a balanced hydrogen‑bond acceptor profile that is absent in simpler β‑alanine derivatives.

TPSA Blood‑brain barrier penetration CNS drug design

Integrin Antagonist Patent Precedence: Scaffold Differentiation from Non‑Methylated Variants

US6576637B1 discloses a series of β‑alanine derivatives as integrin αvβ3 antagonists, where the N‑methyl‑N‑(pyridin‑4‑yl)‑β‑alanine motif (compound of Formula I) is explicitly claimed [1]. Within the patent, replacement of the N‑methyl group by hydrogen led to a >10‑fold loss in integrin binding affinity (IC₅₀ shift from ~50 nM to >500 nM in a fibrinogen binding assay) [1]. This quantitative SAR establishes the N‑methyl group as essential for high‑affinity integrin engagement and validates the procurement of the N‑methyl variant over the des‑methyl analog.

Integrin αvβ3 Patent SAR β‑Alanine scaffold

Glucagon Receptor Antagonist Pharmacophore: N‑Methyl‑Pyridyl‑β‑Alanine as a Privileged Fragment

In the glucagon receptor antagonist series described by Lau et al. (J Med Chem 2007), the β‑alanine‑derived scaffold bearing a pyridin‑4‑yl and N‑alkyl substitution was essential for achieving oral bioavailability (17 % in rat) and a plasma half‑life of 90 min [1]. Compounds lacking the pyridin‑4‑yl group (i.e., simple N‑alkyl‑β‑alanines) showed IC₅₀ values > 7 μM, whereas optimized analogs containing the pyridin‑4‑yl‑N‑methyl‑β‑alanine fragment reached IC₅₀ values in the low nanomolar range (IC₅₀ = 2.6 nM for the most potent compound) [2]. This >2,500‑fold potency gap underscores the fragment’s role as a pharmacophoric element.

Glucagon receptor Type 2 diabetes Fragment-based drug discovery

Commercial Purity Benchmarking Versus Closest Available Analogs

3‑(Methyl(pyridin‑4‑yl)amino)propanoic acid is routinely supplied at ≥ 97 % purity , whereas the non‑methylated analog 3‑(pyridin‑4‑ylamino)propanoic acid is typically listed at 95 % minimum purity . The 2‑percentage‑point purity advantage reduces the burden of pre‑synthetic purification and lowers the risk of side‑product formation in multi‑step sequences where the carboxylic acid is activated for amide coupling.

Purity specification Procurement Quality control

Predicted Boiling Point and Thermal Stability for Large‑Scale Handling

The predicted boiling point of 3‑(methyl(pyridin‑4‑yl)amino)propanoic acid is 358.4 ± 22.0 °C [1], significantly higher than that of N‑methyl‑β‑alanine (predicted bp ~240 °C) [2]. This higher boiling point reflects stronger intermolecular interactions imparted by the pyridine ring and suggests greater thermal robustness during solvent removal or distillation steps in process chemistry.

Thermal stability Scale‑up Process chemistry

3-(Methyl(pyridin-4-yl)amino)propanoic acid – Priority Application Scenarios Supported by Quantitative Evidence


Integrin αvβ3 Antagonist Lead Optimisation

Researchers developing integrin αvβ3 antagonists should procure the N‑methyl‑pyridin‑4‑yl‑β‑alanine building block because patent SAR data demonstrate a ≥ 10‑fold loss in binding affinity when the N‑methyl group is removed (IC₅₀ shift from ~50 nM to >500 nM) [1]. The compound serves as the direct synthetic entry point to the claimed high‑potency series in US6576637B1.

Glucagon Receptor Antagonist Fragment‑Based Drug Discovery

The target compound is the core fragment of the most potent glucagon receptor antagonists reported to date (IC₅₀ = 2.6 nM) [2]. Medicinal chemistry teams pursuing oral G‑protein coupled receptor (GPCR) antagonists for Type 2 diabetes should use this building block to maintain the precise N‑methyl‑pyridin‑4‑yl pharmacophore that enabled a >2,500‑fold potency improvement over the initial screening hit [3].

CNS‑Penetrant Probe Synthesis

With a calculated TPSA of 53.43 Ų, well below the 70 Ų threshold for blood‑brain barrier penetration [4], and a LogP of 0.99 that balances lipophilicity without crossing into P‑gp efflux risk territory, this building block is ideally suited for constructing CNS‑targeted chemical probes. Synthetic chemists can exploit the carboxylic acid handle for amide or ester conjugation while retaining favorable passive permeability.

Multi‑Gram Scale‑Up Campaigns Requiring High Thermal Stability

Process chemists scaling reactions beyond 100 g should prioritise this compound over thermally labile aliphatic β‑alanine derivatives. Its predicted boiling point of 358 °C offers a >100 °C safety margin over N‑methyl‑β‑alanine (bp ~240 °C) [5], permitting more robust solvent stripping and drying protocols without degradation.

Quote Request

Request a Quote for 3-(Methyl(pyridin-4-yl)amino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.